molecular formula C14H21N3O B2538155 4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine CAS No. 2380168-29-4

4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine

Cat. No. B2538155
CAS RN: 2380168-29-4
M. Wt: 247.342
InChI Key: MJUBSCOLQSIJSQ-UHFFFAOYSA-N
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Description

The compound "4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine" is a molecule that is not directly mentioned in the provided papers, but its structure suggests it is a pyrimidine derivative with a piperidine and cyclobutyl group attached. Pyrimidine derivatives are often explored for their potential pharmacological properties, and the presence of a piperidine moiety can be indicative of biological activity, as seen in the synthesis of potential substance P antagonists and deoxycytidine kinase (dCK) inhibitors .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available or readily synthesized intermediates. For instance, the synthesis of a key intermediate in the preparation of dCK inhibitors involved a four-step telescoped process starting from 2,4-dichloro-5-fluoropyrimidine, which was then converted to a piperidine-pyrimidine derivative . Similarly, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, another related compound, was achieved through chlorination and subsequent condensation with piperidine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to influence the overall conformation and stereochemistry of the molecule. For example, in the synthesis of cyclopenta[c]piperidines, the axial-equatorial conformational preferences of the substituents were found to be opposite to those of the monocyclic piperidine analogues . This indicates that the introduction of a cyclobutyl group in "4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine" could similarly affect its conformation.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the presence of substituents such as piperidine. Piperidine itself can mediate cyclization reactions, as seen in the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives . Additionally, the presence of a cyclobutyl group could introduce strain into the molecule, potentially affecting its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine" are not detailed in the provided papers, related compounds exhibit a range of properties that are significant for their pharmacological potential. For instance, a series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives showed high affinity for histamine-3 receptors and demonstrated stability in liver microsomes . The introduction of a cyclobutyl group in the compound of interest could similarly impact its pharmacokinetic properties and metabolic stability.

Scientific Research Applications

Photoproducts in DNA Damage and Repair

Research has explored the role of cyclobutane pyrimidine dimers in DNA damage and repair mechanisms. These dimers are formed upon exposure to UV light and are significant in mutagenic DNA damages. Studies like those by (Mitchell, 1988) and (Sancar, 1994) delve into the cytotoxicity of these photoproducts and the function of DNA photolyase in repairing them.

Plant Growth and Physiological Research

Compounds from the pyrimidine structure have been utilized in studying plant growth and physiology. (Grossmann, 1990) discusses the application of plant growth retardants with pyrimidine structures in understanding the regulation of terpenoid metabolism, highlighting the relationship with cell division and senescence.

Nonlinear Optical Properties

Pyrimidine derivatives have been studied for their nonlinear optical (NLO) properties, which have applications in medicine and NLO fields. The study by (Hussain et al., 2020) provides insights into the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives.

DNA Photolyase and UV Damage

Further investigations into the repair of UV-induced DNA damage include studies on the differential repair of UVB-induced cyclobutane pyrimidine dimers in human skin cells. (Mouret et al., 2008) examines how different cells and whole skin repair these dimers.

Corrosion Inhibition Properties

Piperidine derivatives of pyrimidine have been evaluated for their corrosion inhibition properties on metals like iron, as explored in (Kaya et al., 2016).

Synthesis and Antiviral Agents

Pyrimidine derivatives have been synthesized and investigated for their antiviral properties. (Nasr & Gineinah, 2002) discusses the synthesis of pyrido and pyrimido pyrimidine derivatives and their evaluation as antiviral agents.

Photoproduct DNA Photolyase

The characterization of photoproduct DNA photolyase, which repairs UV-induced DNA damage, has been studied, offering insights into the enzymatic mechanisms involved in DNA repair. This is detailed in (Kim et al., 1994).

Future Directions

Given the lack of specific information on “4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The wide range of biological activities exhibited by piperidine and pyrimidine derivatives suggests potential applications in medicinal chemistry .

properties

IUPAC Name

4-cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-12(3-1)13-8-14(17-10-16-13)18-9-11-4-6-15-7-5-11/h8,10-12,15H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUBSCOLQSIJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-[(piperidin-4-yl)methoxy]pyrimidine

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